molecular formula C9H10N2O B1372677 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile CAS No. 1087792-37-7

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile

Cat. No. B1372677
M. Wt: 162.19 g/mol
InChI Key: DQYBGDNUCFYOCC-UHFFFAOYSA-N
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Description

“2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile” is a chemical compound with the CAS Number: 1087792-37-7 . It has a molecular weight of 162.19 . It is in the form of a powder .


Synthesis Analysis

The synthesis of pyrrole-containing compounds has been extensively studied . Various tactical approaches have been used to synthesize pyrrole and pyrrole-containing analogs . For instance, the Paal-Knorr pyrrole condensation is a commonly used method . Other methods include the use of copper or ruthenium-based catalysts .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O/c1-7-5-9(6-12)8(2)11(7)4-3-10/h5-6H,4H2,1-2H3 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

“2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile” is a powder that is stored at room temperature . It has a molecular weight of 162.19 .

Scientific Research Applications

  • Medicinal Chemistry

    • Pyrrole is a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .
    • The derivatives exhibited good cytotoxic activity against some cancer cell lines . An experimental drug for the treatment of various types of cancer is in phase II clinical trials for the treatment of leukemia, lymphoma, myelofibrosis, and mastocytosis .
  • Organic Chemistry

    • Pyrrole-based enaminones are used as building blocks for the synthesis of indolizines and pyrrolo [1,2-a]pyrazines . These compounds show potent antifungal activity .
    • The synthesis of pyrrolo [1,2-a]pyrazines involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate . Analogous enaminones are treated with a Lewis acid to afford indolizines .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . It is recommended to avoid contact with the skin and eyes, and to ensure adequate ventilation when handling the compound .

Future Directions

Pyrrole-containing compounds are considered a potential source of biologically active compounds . Due to their diverse therapeutic response profile, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . Therefore, “2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile” and similar compounds may have promising applications in the future.

properties

IUPAC Name

2-(3-formyl-2,5-dimethylpyrrol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-5-9(6-12)8(2)11(7)4-3-10/h5-6H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYBGDNUCFYOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC#N)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244169
Record name 3-Formyl-2,5-dimethyl-1H-pyrrole-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile

CAS RN

1087792-37-7
Record name 3-Formyl-2,5-dimethyl-1H-pyrrole-1-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087792-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-2,5-dimethyl-1H-pyrrole-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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